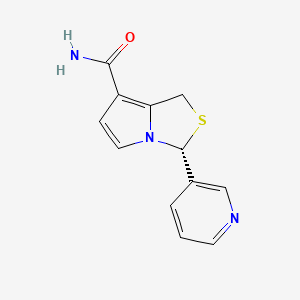
Dacopafant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ダコパファントは、血小板活性化因子受容体拮抗薬として機能する低分子薬です。 当初、サノフィによって開発されたダコパファントは、免疫系疾患、呼吸器疾患、その他の病状の治療における潜在的な治療用途について検討されました .
化学反応の分析
ダコパファントは、以下を含むさまざまな化学反応を受けます。
酸化: ダコパファントは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: この化合物は、一般的な還元剤を使用して還元されて還元された形態になります。
置換: ダコパファントは、官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件: 一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応の触媒などがあります。
4. 科学研究への応用
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: 免疫応答と炎症の調節における役割について調査されています。
医学: 喘息、全身性炎症反応症候群、HIV感染症などの病状の治療のために検討されています。
科学的研究の応用
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for treating conditions like asthma, systemic inflammatory response syndrome, and HIV infections.
Industry: Potential applications in developing new therapeutic agents and studying drug-receptor interactions.
作用機序
ダコパファントは、血小板活性化因子受容体を拮抗することにより効果を発揮します。 この受容体は、炎症や免疫応答など、さまざまな生理学的プロセスに関与しています。 この受容体を阻害することにより、ダコパファントは炎症を軽減し、免疫応答を調節することができます。 分子標的は血小板活性化因子受容体であり、関与する経路は炎症性および免疫シグナル伝達に関連しています .
6. 類似の化合物との比較
ダコパファントは、血小板活性化因子受容体に対する特定の拮抗作用のためにユニークです。 類似の化合物には以下が含まれます。
ギンコライドB: イチョウから得られる別の血小板活性化因子受容体拮抗薬。
レキシパファント: 同様の治療用途を持つ合成血小板活性化因子受容体拮抗薬。
BN 52021: 受容体拮抗作用が類似していますが、化学構造が異なる化合物.
類似化合物との比較
DACOPAFANT is unique due to its specific antagonistic action on the platelet-activating factor receptor. Similar compounds include:
Ginkgolide B: Another platelet-activating factor receptor antagonist derived from Ginkgo biloba.
Lexipafant: A synthetic platelet-activating factor receptor antagonist with similar therapeutic applications.
BN 52021: A compound with similar receptor antagonistic properties but different chemical structure.
準備方法
ダコパファントの合成には、重要な中間体の形成と、特定の条件下でのそれらの後続反応を含む、複数のステップが含まれます。 詳細な合成経路や工業生産方法は、パブリックドメインでは容易に入手できませんが、一般的なアプローチには、市販の試薬と標準的な有機合成技術の使用が含まれます。 反応条件には通常、最終生成物の高収率と高純度を確保するために、制御された温度、特定の溶媒、触媒が含まれます .
生物活性
Dacopafant, also known as RP 55778, is a small molecule drug primarily recognized for its role as a platelet-activating factor (PAF) receptor antagonist . This compound has garnered attention for its potential therapeutic applications in various immune and respiratory diseases. Below, we explore the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.
This compound functions by inhibiting the PAF receptor, a critical mediator in inflammatory responses. The PAF receptor is involved in several physiological processes, including:
- Inflammation : PAF is a potent inflammatory mediator that contributes to various pathophysiological conditions.
- Smooth Muscle Contraction : It plays a role in bronchoconstriction and other smooth muscle-related activities.
- Hypotensive Effects : PAF can induce hypotension, influencing cardiovascular dynamics.
The inhibition of the PAF receptor by this compound can potentially mitigate excessive inflammatory responses, making it a candidate for treating conditions like asthma and systemic inflammatory response syndrome (SIRS) .
Therapeutic Applications
This compound has been investigated for several therapeutic areas, including:
- Asthma : By blocking PAF receptors, this compound may reduce airway inflammation and hyperreactivity.
- HIV Infections : Research indicates that this compound can decrease HIV replication in monocytes/macrophages by inhibiting TNF-alpha synthesis, which is often elevated during HIV infection .
- Other Immune System Diseases : Its broad anti-inflammatory effects suggest potential applications in various immune-mediated conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- HIV Replication Study :
- Asthma Model :
- Inflammatory Response Analysis :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
特性
CAS番号 |
125372-33-0 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC名 |
(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1 |
InChIキー |
ARFOASMERCHFBY-GFCCVEGCSA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |
異性体SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N |
正規SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide 48740 RP 48740RP RP 48740 RP 55778 RP 55779 RP-48740 RP-55778 RP-55779 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















